molecular formula C20H43N5O11S B14806496 (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol,sulfuric acid

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol,sulfuric acid

Cat. No.: B14806496
M. Wt: 561.7 g/mol
InChI Key: MQDGQSCLOYLSEK-ZDBHVYDZSA-N
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Description

Micronomicin sulfate is an aminoglycoside antibiotic discovered and developed by Kyowa Hakko Kogyo Co., Ltd. It is produced by the bacterium Micromonospora sagamiensis var. nonreducans. This compound is known for its broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and Escherichia coli .

Preparation Methods

Micronomicin sulfate is typically produced through fermentation using the bacterium Micromonospora sagamiensis var. nonreducans. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. One industrial method involves membrane separation and extraction, which includes decolorization by an ultrafiltration membrane system and concentration by a nanofiltration membrane system .

Chemical Reactions Analysis

Micronomicin sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the structure of micronomicin sulfate, potentially altering its antibacterial properties.

    Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to different states, affecting its activity.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its efficacy or reducing toxicity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Micronomicin sulfate has a wide range of scientific research applications:

Mechanism of Action

Micronomicin sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding causes a misreading of the mRNA template during protein synthesis, leading to the incorporation of incorrect amino acids into the polypeptide chains. The production of defective and non-functional proteins disrupts bacterial cell function and integrity, ultimately resulting in bacterial cell death. This mechanism is particularly effective against aerobic bacteria, which have the necessary transport systems to uptake the antibiotic .

Comparison with Similar Compounds

Micronomicin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, tobramycin, and amikacin. it has unique properties that distinguish it from these compounds:

Properties

Molecular Formula

C20H43N5O11S

Molecular Weight

561.7 g/mol

IUPAC Name

(5R)-2-[4,6-diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4)/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20-;/m0./s1

InChI Key

MQDGQSCLOYLSEK-ZDBHVYDZSA-N

Isomeric SMILES

C[C@@]1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O

Origin of Product

United States

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